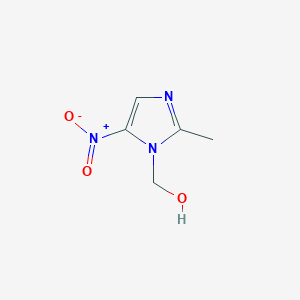

(2-Methyl-5-nitroimidazol-1-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

392736-47-9 |

|---|---|

Molecular Formula |

C5H7N3O3 |

Molecular Weight |

157.13 g/mol |

IUPAC Name |

(2-methyl-5-nitroimidazol-1-yl)methanol |

InChI |

InChI=1S/C5H7N3O3/c1-4-6-2-5(8(10)11)7(4)3-9/h2,9H,3H2,1H3 |

InChI Key |

NQZKNNZTIQKFIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1CO)[N+](=O)[O-] |

Origin of Product |

United States |

Context Within the Nitroimidazole Class of Compounds

(2-Methyl-5-nitroimidazol-1-yl)methanol is a derivative of 5-nitroimidazole. This class of compounds is defined by an imidazole (B134444) ring substituted with a nitro group (NO₂) at the fifth position. The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous agents with activity against anaerobic bacteria and protozoa. jocpr.comresearchgate.net

The biological activity of 5-nitroimidazoles is intrinsically linked to the nitro group. jocpr.com These compounds are typically prodrugs, meaning they are inactive until chemically altered within a target organism. nih.gov In the low-oxygen environments characteristic of anaerobic organisms, the nitro group undergoes bioreductive activation by microbial enzymes. mdpi.comnih.gov This process generates reactive nitroso and hydroxylamine (B1172632) intermediates and cytotoxic radicals that induce damage to microbial DNA and other crucial macromolecules, ultimately leading to cell death. nih.govnih.gov

The specific substituents on the imidazole ring, such as the methyl group at position 2 and the methanol (B129727) group at position 1 in this compound, play a crucial role in modulating the compound's physicochemical properties, such as solubility and stability, which in turn can influence its biological activity and research applications.

Historical Perspective on Nitroimidazole Development and Research Significance

The scientific journey of nitroimidazoles began in the 1950s with the isolation of a naturally occurring 2-nitroimidazole (B3424786) compound, Azomycin, from Nocardia mesenterica and Streptomyces bacteria. unimib.itnih.gov This discovery demonstrated the potential of the nitroimidazole scaffold as an antimicrobial agent and spurred further investigation. nih.gov

A pivotal moment in the history of this class was the subsequent synthetic development efforts, which led to the creation of metronidazole (B1676534) in the late 1950s by researchers at Rhône-Poulenc. nih.gov Metronidazole, a 5-nitroimidazole derivative, showed potent activity and became a landmark drug, establishing the therapeutic importance of this subclass. nih.gov The success of metronidazole catalyzed decades of research into structurally-related analogs, seeking to optimize activity, expand the spectrum of efficacy, or improve pharmacokinetic profiles. bmj.com This extensive research has yielded other significant 5-nitroimidazole compounds used in both human and veterinary medicine. The timeline below highlights key milestones in the development of this important class of compounds.

| Year/Period | Milestone | Significance |

| 1953 | Isolation of Azomycin (2-nitroimidazole) from natural sources. nih.gov | First discovery of a nitroimidazole with antimicrobial activity, establishing the potential of the chemical class. unimib.itnih.gov |

| Late 1950s | Synthesis of Metronidazole (a 5-nitroimidazole). nih.gov | The first highly successful synthetic nitroimidazole, which became a key therapeutic agent for anaerobic and protozoal infections. |

| 1960s-1970s | Development of second-generation 5-nitroimidazoles (e.g., Tinidazole (B1682380), Nimorazole). bmj.com | Research efforts focused on creating analogs with potential advantages over metronidazole, such as longer duration of action. bmj.com |

| 1970s-Present | Investigation of nitroimidazoles as radiosensitizers for cancer therapy. mdpi.com | The electron-affine nature of the nitro group was exploited for its ability to sensitize hypoxic tumor cells to radiation. |

| 1990s-Present | Discovery of bicyclic nitroimidazoles (e.g., Pretomanid, Delamanid) for tuberculosis. nih.govnih.gov | A new structural class of nitroimidazoles was developed to combat multi-drug resistant tuberculosis, renewing interest in the scaffold. nih.gov |

Role As a Precursor, Analog, or Metabolite in Chemical and Biological Research

Strategies for the Direct Synthesis of this compound

The direct synthesis of this compound primarily involves the N-alkylation of 2-methyl-5-nitroimidazole (B138375). Various alkylating agents and reaction conditions have been explored to achieve this transformation efficiently.

Alkylation and Functionalization Routes of Imidazole Core

The principal starting material for the synthesis of this compound is 2-methyl-5-nitroimidazole. This precursor is typically synthesized by the nitration of 2-methylimidazole (B133640) using a mixture of nitric and sulfuric acids. guidechem.com Once 2-methyl-5-nitroimidazole is obtained, the key step is the introduction of the 2-hydroxyethyl group at the N-1 position of the imidazole ring.

Several alkylating agents can be employed for this purpose:

Ethylene (B1197577) oxide: The reaction of 2-methyl-5-nitroimidazole with ethylene oxide is a common industrial method. This reaction is typically carried out in an acidic medium, such as formic acid with the presence of sulfuric acid, at temperatures ranging from 30-40°C. chemicalbook.compatsnap.comgoogle.com The acidic conditions facilitate the opening of the epoxide ring and subsequent alkylation of the imidazole nitrogen.

2-Chloroethanol: An alternative route involves the alkylation of 2-methyl-5-nitroimidazole with 2-chloroethanol. lookchem.com This reaction is generally performed in the presence of a base to deprotonate the imidazole ring, enhancing its nucleophilicity. The reaction can also be carried out under heating in the presence of hydrochloric acid. google.com

Other Alkylating Agents: Variations of this alkylation strategy have been reported for the synthesis of related nitroimidazole analogs. For instance, secnidazole, which has a 2-hydroxypropyl side chain, can be synthesized by reacting 2-methyl-5-nitroimidazole with 1-bromo-2-propanol (B8343) in the presence of a base like potassium carbonate in a solvent such as acetone. google.com

The regioselectivity of the alkylation is a critical aspect, as the reaction can potentially occur at either the N-1 or N-3 position of the imidazole ring. The desired product for metronidazole is the N-1 substituted isomer.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalysts, and pH is crucial for maximizing the yield and purity of the final product.

For the synthesis utilizing ethylene oxide, a mixed solvent system of formic acid and sulfuric acid has been shown to improve the conversion rate and yield. google.com The reaction temperature is typically maintained between 75-80°C. patsnap.com After the reaction, the pH is adjusted to the alkaline range (around 9.5-10.5) with a base like sodium hydroxide (B78521) to precipitate the product. google.com Yields for this method have been reported to be in the range of 65-70%. google.com

In the case of alkylation with 2-chloroethanol, heating the reaction mixture is a common practice. google.com The choice of solvent and base also plays a significant role in the reaction outcome.

The table below summarizes some of the reported reaction conditions and yields for the synthesis of this compound.

| Starting Material | Alkylating Agent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-5-nitroimidazole | Ethylene oxide | Formic acid, Sulfuric acid, 30-40°C | Not specified | chemicalbook.com |

| 2-Methyl-5-nitroimidazole | Ethylene oxide | Formic acid, Sulfuric acid, 75-80°C | 65-70% | patsnap.comgoogle.com |

| 2-Methyl-5-nitroimidazole | 2-Chloroethanol | Heating, Hydrochloric acid | Not specified | google.com |

Synthesis of Analogs and Derivatives of this compound

The structural framework of this compound offers several sites for chemical modification to generate analogs and derivatives with potentially improved properties. These modifications can be broadly categorized into changes in the imidazole ring system, functionalization of the hydroxymethyl side chain, and hybridization with other chemical entities.

Modifications of the Imidazole Ring System

Modifications to the imidazole ring of this compound can involve altering the substituents or their positions. For instance, the synthesis of 1,2-dimethyl-5-nitroimidazole involves the methylation of 2-methyl-5-nitroimidazole, which can be achieved using dimethyl sulfate (B86663) in formic acid. prepchem.com

Another approach to modify the imidazole ring system is to alter the substituents at other positions. For instance, the methyl group at the C-2 position can be replaced with other alkyl groups, or additional functional groups can be introduced onto the imidazole ring, although such modifications are less common for commercially available drugs.

Functionalization of the Hydroxymethyl Side Chain

The primary alcohol of the hydroxymethyl side chain in this compound is a versatile handle for a variety of chemical transformations, leading to a wide range of derivatives.

Esterification: The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives. For example, benzoyl metronidazole can be synthesized by reacting metronidazole with benzoyl chloride. wlv.ac.uk The synthesis of "twin ester" prodrugs, where two metronidazole molecules are linked by a dicarboxylic acid spacer, has also been reported. researchgate.net Ester derivatives of the related compound secnidazole have been synthesized by reacting it with various acid chlorides or anhydrides in the presence of pyridine. jocpr.com

Etherification: The formation of ether linkages is another common functionalization strategy. This can be achieved by reacting metronidazole with suitable alkyl or aryl halides in the presence of a base.

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine, by reacting with reagents like thionyl chloride. The resulting 1-(2-chloroethyl)-2-methyl-5-nitroimidazole is a key intermediate for the synthesis of further derivatives. mdpi.com

Oxidation: The primary alcohol can be oxidized to the corresponding carboxylic acid, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, using oxidizing agents like Jones reagent. This acid can then be coupled with amino acids or their esters to form amide derivatives. researchgate.net

The table below provides examples of functionalization of the hydroxymethyl side chain.

| Derivative Type | Synthetic Approach | Example Compound | Reference |

|---|---|---|---|

| Ester | Reaction with benzoyl chloride | Benzoyl metronidazole | wlv.ac.uk |

| Twin Ester | Reaction with dicarboxylic acid dichlorides | Metronidazole twin esters | researchgate.net |

| Ether | Reaction with alkyl halides in the presence of a base | Ether derivatives of metronidazole | |

| Halogenated Derivative | Reaction with thionyl chloride | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | mdpi.com |

| Carboxylic Acid | Oxidation with Jones reagent | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid | researchgate.net |

Hybridization with Other Chemical Scaffolds

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a contemporary strategy in drug design. This compound has been successfully hybridized with various other chemical scaffolds to create novel compounds with potentially enhanced or synergistic activities.

Quinolone Hybrids: A series of hybrid molecules combining metronidazole with quinolone moieties has been synthesized and evaluated for their antimicrobial activities. nih.gov

Triazole-Linked Hybrids: Metronidazole has been linked to eugenol (B1671780) analogues via a triazole ring, created through a click chemistry approach. This involves converting the hydroxyl group of metronidazole to an azide, which is then reacted with a terminal alkyne derivative of the eugenol analogue. nih.govualberta.ca Similarly, 1,2,3-triazolyl-based metronidazole hybrid analogues have been synthesized. researchgate.net

Thiazole Hybrids: Metronidazole-thiazole derivatives have been designed and synthesized as potential antibacterial agents. nih.gov

Oxadiazole Hybrids: Novel metronidazole derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have been synthesized. nih.govsums.ac.ir This often involves a multi-step synthesis starting from the reaction of metronidazole with ethyl chloroacetate. sums.ac.ir

Boron-containing Derivatives: A new ligand has been synthesized from the reaction of metronidazole with boric acid. uobaghdad.edu.iq

These hybridization strategies have led to the development of new chemical entities with diverse biological profiles, demonstrating the versatility of the this compound scaffold in medicinal chemistry.

Patent Literature on Novel Synthetic Routes for Nitroimidazole Alcohols

The patent literature reveals several innovative methodologies for the synthesis of nitroimidazole alcohols, including this compound and its analogs. These patented routes often focus on improving yields, reducing hazardous reagents, and simplifying purification processes compared to traditional methods.

A significant approach detailed in the patent literature for the preparation of 1-hydroxyalkyl-5-nitroimidazoles involves the reaction of a nitroimidazole derivative with an alkylene sulfate. This process is versatile and can be adapted for the synthesis of various nitroimidazole alcohols by selecting the appropriate starting materials. The general scheme involves reacting a nitroimidazole, which may have a substituent at the 1-position that can be removed by hydrolysis or alcoholysis (such as a hydroxymethyl or acetoxymethyl group), with an alkylene sulfate. The resulting intermediate is then hydrolyzed or alcoholyzed to yield the final 1-hydroxyalkyl-5-nitroimidazole. google.com

For instance, a patented process describes the synthesis of 1-hydroxyethyl-2-methyl-5-nitroimidazole (metronidazole) and 1-(2-hydroxypropyl)-2-methyl-5-nitroimidazole (secnidazole) utilizing this strategy. google.com While the examples in this particular patent focus on the hydroxyethyl (B10761427) and hydroxypropyl derivatives, the claims and description broadly cover the synthesis of 1-hydroxyalkyl-5-nitroimidazoles, suggesting its applicability for producing this compound. google.compatentcut.com The reaction is typically carried out in an organic solvent such as xylene at elevated temperatures. google.com Subsequent hydrolysis, often with a strong acid like sulfuric acid, yields the desired alcohol. google.com

Another patented approach to synthesizing nitroimidazole alcohols involves the reduction of a corresponding carboxylate derivative. A method developed for the synthesis of a precursor to the drug Evofosfamide illustrates this strategy. nih.gov In this process, an ethyl-1-methyl-2-nitroimidazole-5-carboxylate is first hydrolyzed to the corresponding carboxylic acid. This acid is then converted to an anhydride (B1165640), which is subsequently reduced using a reducing agent like sodium borohydride (B1222165) to yield 1-methyl-2-nitroimidazole-5-yl methanol. nih.gov This route represents a novel pathway to a nitroimidazole methanol derivative and could be conceptually adapted for the synthesis of this compound by starting with the appropriate 2-methyl-5-nitroimidazole carboxylate.

The table below summarizes key aspects of these patented synthetic routes for nitroimidazole alcohols.

| Patent Reference | Starting Materials | Key Reagents | Product Type | Reported Yield |

| US Patent 4,925,952 A | 1-Acetoxymethyl-2-methyl-4-nitroimidazole, Ethylene sulfate | Ethanol (for alcoholysis) | 1-Hydroxyethyl-2-methyl-5-nitroimidazole | 91% (in solution) google.com |

| US Patent 4,925,952 A | 1-Acetoxymethyl-2-methyl-4-nitroimidazole, Propylene sulfate | Sulfuric acid (for hydrolysis) | 1-(2-Hydroxypropyl)-2-methyl-5-nitroimidazole | 59% conversion google.com |

| Duan et al. (2008) nih.gov | Ethyl-1-methyl-2-nitroimidazole-5-carboxylate | Isobutylchloroformate, Sodium borohydride | 1-Methyl-2-nitroimidazole-5-yl methanol | ~48% (overall) nih.gov |

These patented methods highlight the ongoing efforts to develop efficient and scalable syntheses for this important class of compounds. The versatility of these routes allows for the generation of a diverse range of nitroimidazole alcohols for various applications.

Reductive Bioactivation Pathways in Anaerobic and Hypoxic Environments

The selective toxicity of this compound is primarily due to its activation process, which occurs efficiently only in environments with a low redox potential, characteristic of anaerobic and certain microaerophilic microbes. drugbank.comnih.gov The compound enters the microbial cell via passive diffusion. patsnap.comdrugbank.com Once inside, the drug's 5-nitro group undergoes reductive bioactivation. researchgate.netnih.gov This process is catalyzed by microbial enzymes with sufficiently low redox potentials, which are absent in their aerobic counterparts. patsnap.com

Key enzyme systems involved in this activation include:

Pyruvate:ferredoxin oxidoreductase (PFOR) : This enzyme, central to the metabolism of many anaerobes, plays a crucial role in reducing ferredoxin. nih.govoup.com The reduced ferredoxin, a low-redox-potential electron carrier, then donates an electron to the nitro group of metronidazole. nih.govresearchgate.net

Nitroreductases : Various bacterial nitroreductase enzymes can facilitate the reduction of the nitro group. patsnap.com For instance, in Helicobacter pylori, enzymes like RdxA (an oxygen-insensitive NADPH nitroreductase) and FrxA are involved in this process. nih.gov

Alternative Pathways : In some organisms, such as Trichomonas vaginalis, alternative pathways for activation exist. Electrons for reduction can be sourced from malate (B86768) via the sequential action of NAD-dependent malic enzyme and an NADH dehydrogenase, which then transfers electrons to ferredoxin. nih.gov

This reduction is a critical step, as it converts the inert parent compound into highly reactive cytotoxic agents. mdpi.com The process consumes electrons, effectively making this compound an electron sink, which can disrupt the cell's normal electron flow and energy production. oup.com

Interaction with Cellular Macromolecules

The cytotoxic effects of activated this compound are mediated by its interaction with vital cellular macromolecules, primarily nucleic acids and proteins. patsnap.com

Once activated, the reactive intermediates of this compound directly target the DNA of the microorganism. patsnap.com This interaction leads to profound structural and functional damage to the genetic material. The primary mechanisms include:

DNA Strand Breakage : The activated drug causes breaks in the DNA strands. patsnap.comdrugs.comnih.gov Studies have shown that treatment with the compound leads to dose-dependent DNA fragmentation. nih.gov

Disruption of DNA Helical Structure : The reactive intermediates can form covalent bonds with microbial DNA, leading to a loss of its helical structure and destabilization. patsnap.comdrugs.com

Inhibition of Nucleic Acid Synthesis : As a direct consequence of DNA damage, the processes of DNA replication and transcription are inhibited. patsnap.comlibretexts.org This immediately halts the cell's ability to synthesize new genetic material and proteins, ultimately preventing cell proliferation. nih.govyoutube.com Some studies indicate that DNA synthesis stops almost immediately after exposure to the drug, while RNA and protein synthesis may continue for a short period before ceasing. nih.gov The primary action is a rapid inhibition of DNA replication. nih.gov

The damage inflicted upon the DNA is extensive and often irreparable, culminating in microbial cell death. patsnap.complos.org

| Organism/System | Observed Effect | Key Finding | Reference |

|---|---|---|---|

| Bacteroides fragilis | Inhibition of DNA Synthesis | DNA synthesis stopped immediately upon drug addition, while RNA and protein synthesis continued temporarily. | nih.gov |

| Clostridium bifermentans | DNA Synthesis Inhibition and Degradation | The drug inhibits DNA synthesis and degrades existing DNA. RNA synthesis is unaffected. | oup.com |

| Human Lymphocytes | DNA Strand Breaks | A significant increase in DNA strand breaks was observed via the single-cell gel electrophoresis (SCGE) assay after treatment. | nih.gov |

| Helicobacter pylori | DNA Fragmentation | Treatment with the compound caused dose-dependent DNA fragmentation in susceptible strains. | nih.gov |

Formation and Reactivity of Nitro Radical Anions and Other Reactive Intermediates

The single-electron reduction of the 5-nitro group of this compound is the initial and rate-limiting step in its activation. oup.com This reaction generates a short-lived but highly reactive nitro radical anion (R-NO₂⁻). mdpi.comnih.gov

This radical anion is a key intermediate that can initiate a cascade of further reactions:

It can undergo further reduction steps, consuming additional electrons to form other reactive species, including nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives. patsnap.comoup.com

These intermediates are highly cytotoxic and are believed to be the ultimate effectors of DNA damage. patsnap.com

The nitro radical anion itself can react with molecular oxygen in a process known as "futile cycling." oup.com In this cycle, the radical transfers its extra electron to an oxygen molecule, creating a superoxide (B77818) radical (O₂⁻) and regenerating the parent nitro compound. This process can lead to the accumulation of reactive oxygen species (ROS), which cause oxidative damage to the cell. mdpi.comnih.gov However, this cycling also reduces the concentration of the active drug, which is why the compound is less effective in the presence of oxygen. oup.com

The entire reductive activation pathway, from the parent compound to the final inactive amino derivative, involves a series of transient, highly reactive intermediates that are responsible for the compound's broad cytotoxic effects. oup.com

| Intermediate | Formation Process | Reactivity and Cytotoxic Role | Reference |

|---|---|---|---|

| Nitro Radical Anion (R-NO₂⁻) | Single-electron reduction of the nitro group by enzymes like PFOR/ferredoxin. | Highly reactive; can damage macromolecules directly or react with O₂ to form superoxide. Initiates further reduction steps. | mdpi.comnih.gov |

| Nitroso Derivative (R-NO) | Further reduction of the nitro radical anion. | A highly reactive, cytotoxic species that can interact with and damage DNA. | patsnap.comoup.com |

| Hydroxylamine Derivative (R-NHOH) | Reduction of the nitroso derivative. | Considered a key cytotoxic intermediate responsible for forming covalent bonds with DNA. | patsnap.comoup.com |

| Superoxide Radical (O₂⁻) | Transfer of an electron from the nitro radical anion to molecular oxygen ('futile cycling'). | A reactive oxygen species (ROS) that contributes to oxidative stress and cellular damage. | oup.comnih.gov |

Selectivity in Biological Systems Based on Redox Potential

The remarkable selectivity of this compound for anaerobic and microaerophilic organisms is a direct consequence of their unique intracellular redox environment. drugbank.com The reduction of the compound's nitro group requires a very low redox potential, typically below -400 mV. nih.govnih.gov

Anaerobic vs. Aerobic Cells : Anaerobic organisms maintain a highly reduced intracellular state and possess low-redox-potential electron transport components (like ferredoxin) that can readily donate electrons to the nitroimidazole. patsnap.comnih.gov In contrast, aerobic cells have a much higher redox potential and lack these specific low-potential electron donors. Therefore, in aerobic cells, the drug is not significantly reduced and remains in its inactive, non-toxic prodrug form. patsnap.com

Role of Oxygen : The presence of oxygen further contributes to this selectivity. Oxygen has a higher affinity for electrons than this compound and can compete for the electrons required for its activation. oup.com Furthermore, as described in the "futile cycling" mechanism, any nitro radical anions that do form are rapidly re-oxidized back to the parent compound by oxygen, preventing the accumulation of toxic intermediates. oup.com

This dependence on a low redox potential for activation ensures that the drug's cytotoxic effects are precisely targeted to anaerobic pathogens, while largely sparing the aerobic cells of the host and the host's beneficial aerobic microflora. patsnap.comnih.gov

Structure Activity Relationship Sar Studies of 2 Methyl 5 Nitroimidazol 1 Yl Methanol Analogs

Influence of Substituent Position on Molecular Activity Profiles

The arrangement of substituents on the nitroimidazole ring is a critical determinant of the molecule's activity. The position of the nitro group, in particular, profoundly influences the compound's mechanism of action and spectrum of activity.

The simplest structural unit for biological activity in this class is the 1-alkyl-5-nitro-imidazole moiety. The nitro group at the 5-position is essential for the activity of compounds like metronidazole (B1676534) against anaerobic organisms, and it must be sterically unhindered. The regions of the 5-nitroimidazole structure involving the C2, C5, and N1 positions are vital for interactions with biological receptors.

A key distinction in activity profiles is observed between 4-nitro and 5-nitroimidazole isomers. For instance, the 4-nitroimidazole (B12731) PA-824 is active against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb), whereas 5-nitroimidazoles like metronidazole are typically active only against anaerobic Mtb. This difference highlights the critical role of the nitro group's position in defining the scope of antimicrobial action. For 4-nitroimidazoles, key determinants of aerobic activity include the presence of a bicyclic oxazine (B8389632) and a lipophilic tail. Conversely, adding these features to a 5-nitroimidazole scaffold does not confer aerobic activity.

Computational studies have further illuminated these relationships. The position and inductive effect of the nitro group, along with the methyl group at the C2 position, cause significant changes in physicochemical features, chemical reactivity, and stability. Electron-withdrawing substituents adjacent to the nitro group can induce a positive shift in the reduction potential, making the bioreductive activation process more favorable. Conversely, electron-donating groups can hinder this process. For example, in a study of PA-824 analogs, electron-withdrawing groups (bromo, cyano, chloro) at the 5-position resulted in a positive shift in the reduction potential, while an electron-donating amino group produced a negative shift, impeding the reduction necessary for activation.

| Substituent at 5-Position | Effect on Reduction Potential | Impact on Nitro Radical Anion | Reference |

| Bromo | Positive Shift (Easier Reduction) | Not a stable species | |

| Chloro | Positive Shift (Easier Reduction) | Not a stable species | |

| Cyano | Greatest Positive Shift | Most thermodynamically favored | |

| Amino | Negative Shift (Harder Reduction) | Not sufficiently stable for study |

This table summarizes the effect of different substituents at the 5-position on the electrochemical properties of a nitroimidazole scaffold, based on research findings.

Impact of Side Chain Modifications on Bioreduction and Reactivity

Modifications at this position can influence lipophilicity, which may be important for tissue penetration. By replacing the hydroxyl group, a variety of ester derivatives have been synthesized to explore new antimicrobial agents. For example, reacting the alcoholic functional group of metronidazole with reagents like benzene (B151609) sulfonyl chloride or phthalic anhydride (B1165640) leads to new derivatives with altered activity profiles. While metronidazole itself is inactive against aerobic bacteria, a synthesized benzene sulfonated derivative showed inhibitory effects on Staphylococcus aureus.

The process of bioreductive activation is central to the mechanism of action of nitroimidazoles. This process involves the enzymatic reduction of the nitro group within the target cell, leading to the formation of a reactive nitro radical anion and other cytotoxic species that damage cellular components like DNA. Side chain modifications can influence the efficiency of this bioreduction. The stability of the nitro radical anion is a key factor; the presence of certain substituents, such as an acidic hydrogen, can modulate this stability and thus affect the potential biological activity.

Studies on various analogs have shown that the nature of the side chain can significantly impact reactivity. For instance, the synthesis of ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol (secnidazole) demonstrates how modifications to the side chain's alcoholic functional group can yield compounds with varied antibacterial and antifungal activities.

| Side Chain Modification of Metronidazole | Resulting Compound Scaffold | Observed Activity Change | Reference |

| Reaction with Benzene Sulfonyl Chloride | Benzene sulfonated derivative | Inhibition of Staphylococcus aureus | |

| Reaction with Phthalic Anhydride | Phthalated derivative | Data not specified | |

| Reaction with Aniline Alkyl Amide | Phenylacetamide derivative | Inhibition of Streptococcus B |

This table presents examples of how side chain modifications to the metronidazole scaffold can alter the resulting compound's antimicrobial activity.

Correlation between Molecular Structure and Target Interaction

For antitubercular nitroimidazoles, a key enzyme is the deazaflavin-dependent nitroreductase (Ddn), which is responsible for the reductive activation of the drug. SAR studies have shown that the orientation of different parts of the molecule with respect to the nitro group is a critical determinant of activity. For example, alkylation of a 2-position amine in a PA-824 analog led to a loss of potency, possibly because the added methyl group prevented the formation of a crucial hydrogen bond within the Ddn active site, thus preventing proper alignment for bioreduction. Molecular docking and dynamics simulations have identified key amino acid residues (such as Tyr65, Ser78, Tyr130) in the Ddn active site that are critical for binding and determining the potency of inhibitors.

Beyond enzyme activation, the ultimate target for many activated nitroimidazoles is DNA. The introduction of a nitroimidazole moiety to polyamines, for instance, is a strategy designed to increase the concentration of the drug near DNA, the proposed site of action. The electron-rich environment of the imidazole (B134444) ring structure facilitates binding to a variety of therapeutic targets. The reactive species generated upon bioreduction of the nitro group can then induce oxidative damage to the DNA, leading to cell death.

The correlation is clear: specific structural features are required for effective interaction with activating enzymes, and the resulting reactive metabolites must be able to access and damage critical cellular macromolecules. Modifications that disrupt this chain of events, such as those that prevent proper binding to a nitroreductase enzyme, will abolish the compound's activity.

Principles of Rational Design for Modified Nitroimidazole Scaffolds

The rational design of novel nitroimidazole analogs aims to leverage the vast amount of SAR data to create compounds with enhanced efficacy, improved selectivity, and reduced toxicity. This process often involves computational chemistry and a deep understanding of the drug's mechanism of action.

One key principle is the use of quantitative structure-activity relationship (QSAR) models. Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to predict the minimum inhibitory concentration (MIC) values of nitroimidazole derivatives against M. tuberculosis. These models provide valuable insights into how steric and electronic fields of the molecule influence its biological activity, guiding further modifications.

Target-based approaches are also central to rational design. By understanding the three-dimensional structure of the target enzyme, such as Ddn, researchers can design inhibitors that fit precisely into the active site. Molecular docking simulations can predict the binding modes of new derivatives, allowing for the in-silico screening of large numbers of potential compounds before undertaking costly synthesis. This approach has identified key residues in the Ddn active site that are crucial for binding, providing a roadmap for designing novel inhibitors with enhanced potency.

Another principle involves modifying the scaffold to improve physicochemical properties, such as solubility, without sacrificing activity. For example, in the development of nitroimidazo-oxazines, replacing a benzylic oxygen with nitrogen improved potency and facilitated the exploration of more soluble analogs. The functionalization of the known nitroimidazole scaffold is a well-established strategy to solve issues related to ADMET (absorption, distribution, metabolism, elimination, and toxicity) properties. By combining SAR insights with advanced computational tools, the principles of rational design enable the targeted development of next-generation nitroimidazole therapeutics.

Advanced Analytical and Characterization Methodologies in Research on 2 Methyl 5 Nitroimidazol 1 Yl Methanol

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental in determining the molecular structure of (2-methyl-5-nitroimidazol-1-yl)methanol. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton framework of the molecule. While specific spectral data for this compound is not always detailed in isolation, analysis of its parent compound, metronidazole (B1676534), and other derivatives provides expected chemical shifts. In the 1H NMR spectrum, the singlet for the proton on the imidazole (B134444) ring is anticipated around 8.0 ppm. The methyl group protons at the C2 position would appear as a singlet around 2.5 ppm, while the methylene (B1212753) protons of the N-ethanol group would show signals as triplets, typically in the range of 3.5-4.6 ppm. brieflands.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electron Ionization (EI-MS) of related nitroimidazole derivatives often shows characteristic fragments instead of a prominent molecular ion peak. Electrospray ionization (ESI-MS) is also commonly used, where the protonated molecule [M+H]+ would be observed. For this compound (C6H9N3O3), the expected exact mass would be approximately 171.06 g/mol .

Infrared (IR) Spectroscopy reveals the functional groups present in the molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands. Key vibrational frequencies include the stretching bands for the nitro group (NO2), which are typically strong and appear in the regions of 1520-1560 cm-1 and 1360-1375 cm-1. researchgate.net The presence of the hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm-1. Aromatic C-H stretching is also observed, typically above 3100 cm-1. scite.ai

| Technique | Feature | Expected Observation | Reference |

|---|---|---|---|

| 1H NMR | Imidazole-H | ~8.0 ppm (singlet) | brieflands.com |

| 1H NMR | CH3 | ~2.5 ppm (singlet) | brieflands.com |

| 1H NMR | N-CH2CH2-OH | ~3.5-4.6 ppm (multiplets) | brieflands.com |

| Mass Spectrometry (ESI-MS) | Molecular Ion | [M+H]+ at m/z ~172 | brieflands.com |

| Infrared Spectroscopy | O-H stretch | 3200-3600 cm-1 (broad) | scite.ai |

| Infrared Spectroscopy | NO2 stretch | 1520-1560 cm-1 and 1360-1375 cm-1 |

Chromatographic Methods for Purity Assessment, Separation, and Isolation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of nitroimidazole compounds. researchgate.net A reversed-phase HPLC method is typically developed for the determination of this compound and related impurities. researchgate.net The method often utilizes a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, with the wavelength set to the maximum absorbance of the nitroimidazole chromophore, which is around 310-320 nm. This technique allows for the sensitive and accurate quantification of the compound and its separation from potential precursors like 2-methyl-5-nitroimidazole (B138375). researchgate.net

Thin Layer Chromatography (TLC) is also used for monitoring reaction progress and for preliminary purity checks due to its simplicity and speed. For 5-nitroimidazole derivatives, a mobile phase such as chloroform:methanol (9:1, v/v) on silica (B1680970) gel plates is often effective. mdpi.com Visualization can be achieved under UV light.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | Methanol:Water (e.g., 20:80 v/v) | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at ~310 nm | researchgate.net |

| Injection Volume | 20 µl | researchgate.net |

| Temperature | Ambient | researchgate.net |

Advanced Methodologies for Metabolite Profiling (excluding human clinical samples)

Investigating the biotransformation of compounds in non-human systems, such as in microorganisms or environmental samples, requires sophisticated analytical approaches. The study of this compound in these contexts often involves identifying its further degradation or conversion products. Methodologies similar to those used in the stability testing of related nitroimidazoles can be applied. For instance, studies on the degradation of secnidazole (B1681708) and tinidazole (B1682380) in various solutions have identified 2-methyl-5-nitroimidazole as a common degradation product, a finding confirmed by TLC and HPLC methods. mdpi.com This suggests that the stability and transformation of the N-ethanol side chain are key areas of investigation. Advanced techniques combining liquid chromatography with mass spectrometry (LC-MS) are particularly powerful for metabolite profiling, as they allow for the separation of metabolites followed by their structural identification based on mass-to-charge ratio and fragmentation patterns.

Crystallography and Structural Determination

For example, the crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, a derivative of the related compound secnidazole, has been determined. nih.gov This analysis revealed a monoclinic crystal system. nih.gov In this structure, the dihedral angle between the imidazole and benzene (B151609) rings was found to be 34.93 (10)°. nih.gov Such studies also detail the hydrogen bonding networks within the crystal lattice, which are crucial for understanding the solid-state properties of the compound. For instance, O—H⋯N hydrogen bonds can link molecules into chains. nih.gov These findings suggest that this compound would also exhibit a non-planar conformation and participate in hydrogen bonding through its hydroxyl group.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H15N3O6 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| 'a' dimension (Å) | 11.189 (3) | nih.gov |

| 'b' dimension (Å) | 6.9489 (17) | nih.gov |

| 'c' dimension (Å) | 19.979 (5) | nih.gov |

| β angle (°) | 98.056 (10) | nih.gov |

| Volume (Å3) | 1538.0 (6) | nih.gov |

| Data for 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid |

Computational and Theoretical Chemistry Studies of 2 Methyl 5 Nitroimidazol 1 Yl Methanol

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the interaction between a ligand, such as (2-Methyl-5-nitroimidazol-1-yl)methanol, and the binding site of a target protein. These simulations are crucial for elucidating potential mechanisms of action and for structure-based drug design.

Derivatives of 2-methyl-5-nitroimidazole (B138375) have been the subject of various docking studies to explore their therapeutic potential. For instance, similar compounds have been docked against microbial enzymes to investigate their antimicrobial properties. One such study on metronidazole (B1676534) derivatives targeted the FabH enzyme, a key component in bacterial fatty acid synthesis. The results indicated that the nitroimidazole core could be properly accommodated within the active site, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. Another study successfully used the AutoDock program to explain the inhibitory activities of a metronidazole derivative against Helicobacter pylori urease. researchgate.net

For this compound, a hypothetical docking study against a relevant microbial protein, such as DNA or a nitroreductase enzyme, would reveal its binding affinity and interaction patterns. The simulation would calculate a binding energy score (typically in kcal/mol), which indicates the stability of the ligand-protein complex. The lower the binding energy, the more stable the interaction. Post-docking analysis would identify specific interactions, such as hydrogen bonds involving the hydroxyl group or the nitro group, which are critical for biological activity.

Table 1: Example of Molecular Docking Results for this compound Against a Hypothetical Bacterial Nitroreductase

| Parameter | Value | Description |

| Target Protein | Bacterial Nitroreductase (NfsB) | An enzyme crucial for the activation of nitroaromatic prodrugs. |

| Binding Affinity | -7.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Key Interacting Residues | Ser40, Arg20, Tyr68, Phe124 | Amino acids in the active site forming significant bonds with the ligand. |

| Types of Interactions | Hydrogen Bonds, Pi-Pi Stacking | The hydroxyl group forms H-bonds; the imidazole (B134444) ring engages in stacking interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.gov These methods provide detailed information on parameters like molecular orbital energies, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets.

For this compound, DFT calculations can elucidate the role of the nitro group, which is essential for the biological activity of this class of compounds. jocpr.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The LUMO is often localized on the nitroimidazole ring, indicating that this region is susceptible to accepting an electron. This electron-accepting ability is a key step in the reductive activation of 5-nitroimidazoles, which leads to the formation of cytotoxic radical species responsible for their antimicrobial effects. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Extensive quantum chemical calculations have been performed on related nitroimidazole derivatives using methods like B3LYP with a 6-311G++(d,p) basis set. researchgate.net Such studies analyze the molecular geometry, vibrational frequencies (IR and Raman spectra), and the nature of atom-atom interactions through techniques like Bader's Atoms in Molecules (AIM) theory. nih.govresearchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro group and the hydroxyl group, highlighting these areas as potential sites for hydrogen bonding.

Table 2: Predicted Quantum Chemical Properties for this compound (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the molecule's electron-donating ability. |

| LUMO Energy | -2.5 eV | Relates to the molecule's electron-accepting ability; crucial for reductive activation. |

| HOMO-LUMO Gap | 4.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 Debye | Measures the molecule's overall polarity, influencing solubility and binding. |

| Electron Affinity | 2.1 eV | Quantifies the energy change upon electron acceptance, linked to the activation mechanism. |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico models are invaluable for the early-stage prediction of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net These predictive tools help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested in synthesis and experimental testing. srce.hr Various software and web servers, such as pkCSM and SwissADME, use quantitative structure-activity relationship (QSAR) models based on large datasets of known compounds to predict these pharmacokinetic parameters. uq.edu.aunih.gov

For this compound, these tools can predict a range of critical properties. Water solubility (logS) and lipophilicity (logP) are fundamental parameters that affect absorption and distribution. Caco-2 cell permeability is a common in silico model for predicting intestinal absorption. Predictions of interactions with cytochrome P450 (CYP) enzymes can indicate potential drug-drug interactions and metabolic pathways. Furthermore, models can predict whether the compound is a substrate or inhibitor of transporters like P-glycoprotein, which influences drug efflux and bioavailability. nih.gov Toxicity predictions can flag potential issues such as hepatotoxicity or mutagenicity. While these predictions are not definitive, they provide a valuable risk assessment early in the drug discovery pipeline. nih.gov

Table 3: Predicted ADMET Profile of this compound (Illustrative Data from In Silico Models)

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 171.15 g/mol | Complies with Lipinski's rule of five (<500). |

| logP (Lipophilicity) | -0.15 | Indicates good water solubility and potential for good absorption. |

| Water Solubility (logS) | -0.80 | Predicted to be soluble in water. |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. |

| CYP2D6 Inhibitor | No | Low likelihood of inhibiting this major metabolic enzyme. |

| Hepatotoxicity | Yes (Probable) | A potential liability common to some nitroaromatic compounds. |

| AMES Toxicity | Yes (Probable) | Suggests a potential for mutagenicity, a flag for further investigation. |

Conformational Analysis and Molecular Dynamics Simulations

A molecule's three-dimensional conformation is intrinsically linked to its biological activity, as it dictates how well it can fit into a protein's binding site. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules like this compound, which has a rotatable bond in its side chain, multiple conformations may exist. Computational studies have shown that the conformational landscape of nitroimidazole derivatives can change significantly when moving from the gas phase to an aqueous solution, highlighting the importance of considering the biological environment. nih.gov

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of a molecule and its interactions with its surroundings over time. An MD simulation of this compound in a water box would provide insights into its solvation, the stability of its different conformations, and the flexibility of the side chain. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. It can reveal how the ligand and protein adapt to each other and can help calculate a more accurate binding free energy by accounting for entropic contributions and the dynamic nature of the interaction. These simulations provide a more realistic picture of the molecular recognition process than static docking models.

Table 4: Key Dihedral Angles for Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (N1-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Gauche) | 65° | 0.00 | 60% |

| 2 (Anti) | 180° | 0.50 | 35% |

| 3 (Gauche) | -70° | 1.20 | 5% |

Emerging Research Areas and Non Therapeutic Applications of 2 Methyl 5 Nitroimidazol 1 Yl Methanol and Its Derivatives

Development as Research Probes and Chemical Tools

Derivatives of the (2-Methyl-5-nitroimidazol-1-yl)methanol framework are increasingly being developed as specialized research probes and chemical tools to investigate complex biological processes. Their mechanism, often reliant on the bioreductive activation of the nitro group, allows for the selective labeling and study of specific microenvironments within cells and tissues. openmedscience.com

The primary application in this domain is the study of hypoxic conditions (low oxygen levels), which are characteristic of various physiological and pathological states, including solid tumors. The nitroimidazole core acts as a hypoxia-selective marker. In well-oxygenated (normoxic) cells, the initial one-electron reduction of the nitro group is a reversible process. However, in hypoxic cells, further irreversible reduction occurs, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules. nih.gov This selective retention allows researchers to identify and quantify hypoxic regions.

These compounds serve as foundational structures for creating more complex probes. By chemically modifying the hydroxyl group of this compound or similar structures, researchers can attach various reporter molecules, such as fluorescent dyes or affinity tags. This enables the visualization of hypoxic cells through fluorescence microscopy or their isolation for further proteomic or genomic analysis.

Applications in Imaging Agents (e.g., Hypoxia Imaging in Research Contexts)

A significant non-therapeutic application of this compound derivatives is in the development of imaging agents for preclinical research, particularly for the non-invasive detection of hypoxia. nih.gov Hypoxia is a critical factor in cancer biology, contributing to treatment resistance and metastasis. The ability to visualize and quantify tumor hypoxia is therefore invaluable in cancer research. nih.govfrontiersin.org

Nitroimidazole-based compounds are adapted for use with various imaging modalities, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This is achieved by labeling the molecule with a radionuclide. nih.gov

PET Imaging: For PET imaging, derivatives are often labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). A widely studied example, though a 2-nitroimidazole (B3424786) derivative, is [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO), which has set the standard for hypoxia imaging. nih.govfrontiersin.org Researchers have synthesized novel ¹⁸F-labeled 5-nitroimidazole derivatives with the aim of improving imaging properties, such as achieving faster clearance from non-target tissues and providing a better signal-to-noise ratio. frontiersin.org

SPECT Imaging: For SPECT, the scaffold is chelated with a metallic radioisotope like technetium-99m (⁹⁹mTc). nih.gov The development of ⁹⁹mTc-labeled nitroimidazole complexes is an active area of research because ⁹⁹mTc is readily available from a generator and is cost-effective. nih.gov The design of these agents involves attaching a chelating moiety to the nitroimidazole structure, which can stably bind the radioisotope.

The research in this area focuses on optimizing the pharmacokinetic properties of these imaging agents. Modifications to the linker between the nitroimidazole core and the radionuclide-chelator complex are explored to enhance hydrophilicity, which can lead to more rapid clearance from the blood and non-hypoxic tissues, resulting in clearer images of hypoxic regions. nih.govfrontiersin.org

| Agent Class | Isotope | Imaging Modality | Key Research Finding | Reference |

|---|---|---|---|---|

| [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) | ¹⁸F | PET | A widely used benchmark for hypoxia imaging, but has limitations like slow clearance from aerobic tissues. | nih.gov |

| Al¹⁸F-NOTA-NI | ¹⁸F | PET | A novel tracer designed for more straightforward labeling; showed stable accumulation in hypoxic tumors and rapid elimination from normal tissue in animal models. | frontiersin.org |

| ⁹⁹mTc-labeled derivatives (e.g., BMS-181321) | ⁹⁹mTc | SPECT | Demonstrated selectivity for hypoxia but often showed high uptake in non-target tissues like the liver and kidneys. | nih.gov |

| ⁹⁹mTc-isocyanide complexes | ⁹⁹mTc | SPECT | Novel agents designed with different linkers to improve tumor uptake and reduce retention in non-target organs. | nih.gov |

Utility as Intermediates or Building Blocks in Broader Chemical Synthesis

This compound is a versatile chemical intermediate. The hydroxyl group provides a convenient handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. jocpr.comresearchgate.net This makes the compound a valuable building block for creating new molecules with potentially novel properties.

Synthetic chemists utilize the core structure to explore structure-activity relationships. For instance, the hydroxyl group can be readily converted into esters, ethers, or azides, which can then undergo further reactions. openmedscience.comjocpr.com These synthetic routes are employed to:

Generate Analogs: Create a series of related compounds to probe biological mechanisms or to optimize a particular property, such as binding affinity to a target protein or cell permeability.

Develop Prodrugs: In a therapeutic context, the scaffold is used to build prodrugs where the active component is released under specific conditions. While this is a therapeutic application, the underlying synthetic chemistry is broadly applicable.

Construct Hybrid Molecules: The nitroimidazole moiety can be linked to other pharmacophores or functional units to create hybrid molecules with dual or enhanced functions.

For example, ester derivatives of related nitroimidazole alcohols have been synthesized by reacting the alcohol with various acid chlorides in the presence of a base like pyridine. jocpr.com This straightforward reaction highlights the utility of the hydroxyl group as a reactive site for molecular elaboration. jocpr.comresearchgate.net

Future Directions in Nitroimidazole Scaffold Research beyond Direct Therapeutic Use

The future of the nitroimidazole scaffold in non-therapeutic research is promising and extends beyond its current applications. The unique redox properties of the nitro group remain a focal point for innovation. nih.gov

Future research directions are likely to include:

Multimodal Imaging Probes: Development of probes that combine multiple imaging modalities (e.g., PET and MRI) or imaging and a reporter function (e.g., fluorescence). This would allow for a more comprehensive understanding of biological processes by correlating anatomical and functional information.

Activatable Probes: Designing "smart" probes that only become active or detectable upon encountering a specific stimulus in their microenvironment, such as a particular enzyme or a specific reductive potential. This would significantly improve signal specificity and sensitivity.

Targeted Delivery Systems: Using the nitroimidazole scaffold as a hypoxia-targeting component in more complex nanostructures or drug delivery systems. In a research context, this could be used to deliver specific chemical tools or probes to hypoxic regions to study their biology.

Exploring New Biological Targets: While hypoxia is the primary target, the reactive intermediates formed during nitroimidazole reduction could be harnessed to probe other aspects of cellular redox biology. Research may focus on identifying the specific biomolecules that these intermediates interact with, providing new insights into cellular function under stress.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for the structural elucidation of (2-Methyl-5-nitroimidazol-1-yl)methanol, and how should the resulting data be analyzed?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., nitro at 1540 cm⁻¹, hydroxyl at 3400–3600 cm⁻¹). Assign peaks using computational vibrational frequency calculations (DFT/B3LYP/6-311++G(d,p)) .

- NMR : 1H NMR in D2O reveals proton environments (e.g., 8.88δ for aromatic protons; 3.76δ for methylene adjacent to nitroimidazole) . 13C NMR confirms carbon framework.

- X-ray Crystallography : Resolves bond lengths and angles (e.g., nitro group geometry in related derivatives ).

Q. What synthetic routes are optimal for this compound, and what reaction conditions are critical?

- Methodological Answer :

- Nitroimidazole Precursor : Start with 2-methylimidazole; nitration at position 5 using HNO3/H2SO4 (0–5°C, 4 hrs) .

- Hydroxymethylation : React with formaldehyde under basic conditions (pH 9–10, 60°C) .

- Purification : Monitor via TLC (chloroform:methanol 9.5:0.5, Rf = 0.29) and recrystallize from ethanol/water .

Q. How can researchers ensure the chemical stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store at ≤25°C in amber vials to prevent photodegradation. Avoid humidity (>60% RH) to suppress hydrolysis .

- Stability Assays : Use HPLC (C18 column, 230 nm) to track degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. How can DFT studies predict the electronic properties of this compound, and what discrepancies arise between computational and experimental data?

- Methodological Answer :

- Computational Setup : Optimize geometry at B3LYP/6-311++G(d,p). Calculate HOMO-LUMO gaps and electrostatic potentials .

- Discrepancies : Solvent effects (e.g., water dielectric constant) may shift theoretical vs. experimental IR peaks (e.g., 1730 cm⁻¹ for ester C=O in solid state) . Validate against NIST benchmark data .

Q. What methodologies are suitable for studying degradation kinetics under accelerated conditions?

- Methodological Answer :

- Microcalorimetry : Use a SETARAM C-80 calorimeter to measure heat flow (ΔH) at 25–60°C. Fit data to first-order kinetics (Arrhenius plot for Ea calculation) .

- HPLC-MS : Identify degradation products (e.g., nitroso intermediates) and quantify using calibration curves .

Q. How does high-pressure dielectric spectroscopy elucidate conformational dynamics?

- Methodological Answer :

- Pressure Studies : Apply 0.1–500 MPa using a diamond-anvil cell. Measure relaxation times (τ) to infer free volume changes .

- Recrystallization : At >200 MPa, nucleation is inhibited, favoring amorphous phases. Ambient pressure storage prevents polymorphic transitions .

Q. How can contradictions between theoretical and experimental vibrational spectra be resolved?

- Methodological Answer :

- Hybrid Approach : Scale DFT frequencies by 0.96–0.98 to match experimental FTIR. Use molecular dynamics (MD) to model anharmonic effects in nitro group vibrations .

- Solid-State NMR : Clarifies hydrogen-bonding networks (e.g., hydroxyl interactions) absent in gas-phase models .

Data Contradiction Analysis

Q. How to address conflicting data on the biological activity of nitroimidazole derivatives?

- Methodological Answer :

- Dose-Response Curves : Test across concentrations (0.1–100 µM) to identify non-linear effects (e.g., hormesis in antimicrobial assays) .

- Redox Profiling : Measure intracellular nitro-reduction rates (e.g., via EPR for radical formation) to correlate with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.